molecular formula C14H8I2O2 B8735002 1,2-Bis(4-iodophenyl)ethane-1,2-dione CAS No. 65699-84-5

1,2-Bis(4-iodophenyl)ethane-1,2-dione

Cat. No.: B8735002
CAS No.: 65699-84-5
M. Wt: 462.02 g/mol
InChI Key: PYWIIQJCCHOQSM-UHFFFAOYSA-N
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Description

1,2-Bis(4-iodophenyl)ethane-1,2-dione (CAS 65699-84-5) is a high-value aromatic diketone compound characterized by two iodine atoms situated para to the carbonyl groups on its phenyl rings. This specific structure, with a molecular formula of C14H8I2O2 and a molecular weight of 462.02 g/mol, makes it a versatile and crucial building block in synthetic organic chemistry . The iodine atoms are excellent leaving groups and facilitate further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, allowing researchers to create more complex molecular architectures. The compound is a solid and should be stored sealed in a dry, dark place at room temperature . From a safety perspective, this product is labeled with the signal word "Warning" and may cause skin and eye irritation (Hazard Statements H315-H319) . As a specialty chemical, its primary application is as a synthetic intermediate in the development of more complex organic materials . It is offered in high purity, typically ranging from 85% to 99.8%, catering to demanding research applications . This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65699-84-5

Molecular Formula

C14H8I2O2

Molecular Weight

462.02 g/mol

IUPAC Name

1,2-bis(4-iodophenyl)ethane-1,2-dione

InChI

InChI=1S/C14H8I2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H

InChI Key

PYWIIQJCCHOQSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)I)I

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1,2 Bis 4 Iodophenyl Ethane 1,2 Dione

Conventional Synthetic Routes to Symmetrical α-Diketones

Traditional methods for synthesizing symmetrical α-diketones, such as 1,2-Bis(4-iodophenyl)ethane-1,2-dione, primarily involve the oxidation of α-hydroxy ketone precursors or the coupling of appropriate reagents.

Oxidation Reactions of Precursor 2-Hydroxy-1,2-bis(4-iodophenyl)ethanone

The oxidation of α-hydroxy ketones, commonly known as benzoins, is a fundamental method for preparing α-diketones (or benzils). In this context, the direct precursor to this compound is 2-Hydroxy-1,2-bis(4-iodophenyl)ethanone. The synthesis of this iodo-substituted benzoin can be accomplished through methods analogous to the benzoin condensation, and its subsequent oxidation yields the target diketone. researchgate.net

A variety of oxidizing agents can be employed for this transformation. These reactions are typically efficient, though they may require stoichiometric amounts of often hazardous oxidants. researchgate.netscispace.com The general transformation is depicted below:

Reaction Scheme: 2-Hydroxy-1,2-bis(4-iodophenyl)ethanone → this compound

Common oxidizing agents and their typical reaction conditions are summarized in the following table.

Oxidizing AgentTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)
Nitric AcidEthanol/Water70-801-2 hours85-95
Copper(II) SulfatePyridine/Water90-1001-3 hours80-90
Ammonium Nitrate/Acetic AcidAcetic Acid80-1002-4 hours80-90

Cross-Coupling Reactions of Oxalyl Chloride with Organometallic Reagents

An alternative conventional route involves the Friedel-Crafts acylation reaction. organic-chemistry.orglibretexts.org Symmetrical diaryl ketones can be synthesized by reacting oxalyl chloride with two equivalents of an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.orgwikipedia.org For the synthesis of this compound, iodobenzene would serve as the aromatic substrate.

The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution. masterorganicchemistry.com However, the reaction can sometimes be complicated by the fragmentation of the initial electrophile. sciencemadness.org

Reaction Scheme: 2 (Iodobenzene) + Oxalyl Chloride --(AlCl₃)--> this compound

Research on the acylation of iodobenzene has shown that the reaction can yield the desired para-substituted product under specific conditions. rsc.org

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic methods often employ catalytic systems to improve efficiency, selectivity, and environmental footprint compared to conventional routes.

Copper(II) Acetate Monohydrate Catalysis in Acetic Acid/Water Systems

As a refinement of the classical oxidation of benzoins, the use of catalytic amounts of copper(II) salts has proven effective. Copper(II) acetate monohydrate, in a solvent system of acetic acid and water, can facilitate the oxidation of 2-Hydroxy-1,2-bis(4-iodophenyl)ethanone. nih.gov This method is advantageous as it uses a less toxic and more environmentally benign catalytic system. The reaction is believed to proceed via a copper-chelated intermediate.

A comparative overview of catalytic oxidation methods for benzoin-type molecules is presented below.

CatalystOxidantSolvent SystemTemperature (°C)Typical Yield (%)
Copper(II) AcetateAir/O₂Acetic Acid/Water80-11085-95
Manganese(II) Schiff Base ComplexH₂O₂AcetonitrileRoom Temp90-98 researchgate.net
Co(Salen) ComplexAirDMF40~93 scispace.com

Samarium Diiodide (SmI₂) Mediated Reductive Coupling in Diketone Synthesis

Samarium diiodide (SmI₂) is a potent single-electron transfer reagent widely used in organic synthesis. wikipedia.org For the synthesis of α-diketones, SmI₂ can mediate the reductive coupling of acyl halides or other carbonyl precursors. organic-chemistry.orgrsc.org For instance, the reductive coupling of 4-iodobenzoyl chloride, promoted by SmI₂, could potentially yield this compound.

The reaction mechanism involves the formation of radical intermediates from the carbonyl precursors, which then couple to form the C-C bond of the diketone. nih.govnih.gov This method is particularly useful for creating sterically hindered diketones under mild, neutral conditions. rsc.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov The synthesis of this compound, particularly through the oxidation of its benzoin precursor, can be significantly enhanced by microwave irradiation. ijrpc.com

Microwave heating can dramatically reduce reaction times and, in many cases, improve product yields. researchgate.net Often, these reactions can be performed under solvent-free conditions, for example, by adsorbing the reactants onto a solid support like alumina or zeolite, which aligns with the principles of green chemistry. cem.com

The table below compares conventional heating with microwave irradiation for the oxidation of benzoins to benzils.

Oxidant SystemHeating MethodReaction TimeYield (%)Reference
Copper(II) Sulfate on AluminaConventional8-10 hours70-80 cem.com
Copper(II) Sulfate on AluminaMicrowave5-10 minutes90-95 cem.com
Fe(NO₃)₃·9H₂O (Solvent-free)Conventional1-2 hours~85 researchgate.net
Fe(NO₃)₃·9H₂O (Solvent-free)Microwave30-60 seconds~92 ijrpc.comresearchgate.net
Zeolite A (Solvent-free)Microwave2-4 minutes94-98 researchgate.netcem.com

This approach offers a rapid and efficient alternative to traditional heating methods for the synthesis of this compound. nih.gov

Mechanistic Investigations of Reaction Pathways in this compound Formation

The formation of this compound, a benzil (B1666583) derivative, can be achieved through various synthetic methodologies. Mechanistic investigations into these reaction pathways provide crucial insights into the transformation processes, enabling optimization of reaction conditions and expansion of the synthetic scope. The two primary routes for which mechanistic considerations are pertinent are the oxidation of the corresponding α-hydroxyketone (benzoin analog) and a reductive coupling reaction mediated by samarium(II) iodide.

One established method for the synthesis of this compound involves the oxidation of 2-hydroxy-1,2-bis(4-iodophenyl)ethanone. This reaction is commonly carried out using a catalytic amount of copper(II) acetate in the presence of a co-oxidant such as ammonium nitrate. The mechanistic pathway for this type of benzoin oxidation is generally understood to proceed through a series of single-electron transfer steps, as outlined below.

The reaction is initiated by the coordination of the copper(II) ion to the oxygen atoms of the α-hydroxyketone. This is followed by an intramolecular single-electron transfer from the alcohol moiety to the copper(II) center, reducing it to copper(I) and generating a radical cation intermediate. Subsequent deprotonation by a base, such as the acetate ion, leads to the formation of a resonance-stabilized radical. A second single-electron transfer to another copper(II) ion results in the formation of a carbocation, which upon further deprotonation yields the final 1,2-diketone product. The role of ammonium nitrate is to re-oxidize the copper(I) species back to copper(II), thus regenerating the catalyst and allowing the reaction to proceed with only a catalytic amount of the copper salt. ipl.orgwebsite-files.comquizlet.comsciencemadness.orggoogle.com

The key steps in the proposed mechanism for the copper-catalyzed oxidation are summarized in the following table:

StepDescriptionIntermediate/Product
1 Coordination of Cu(II) to 2-hydroxy-1,2-bis(4-iodophenyl)ethanoneCopper-alkoxide complex
2 Intramolecular single-electron transferRadical cation and Cu(I)
3 DeprotonationResonance-stabilized radical
4 Second single-electron transfer to Cu(II)Carbocation and Cu(I)
5 DeprotonationThis compound
6 Catalyst RegenerationCu(I) is re-oxidized to Cu(II) by ammonium nitrate

An alternative synthetic route to this compound involves the reductive coupling of benzotriazol-1-yl-(4-iodo-phenyl)-methanone using samarium(II) iodide (SmI₂). Samarium(II) iodide is a powerful single-electron reducing agent widely used in organic synthesis. nih.govsemanticscholar.orgwikipedia.orgprinceton.edu The mechanism of SmI₂-mediated reactions typically involves the formation of radical or anionic intermediates.

In this specific synthesis, it is proposed that two molecules of the starting material, benzotriazol-1-yl-(4-iodo-phenyl)-methanone, undergo a reductive coupling. The reaction is initiated by a single-electron transfer from two equivalents of SmI₂ to the carbonyl groups of two molecules of the substrate, generating two ketyl radical anions. These radical anions can then dimerize to form a di-anionic intermediate. Subsequent elimination of two equivalents of the benzotriazolyl anion leads to the formation of the carbon-carbon double bond of an enediolate intermediate, which is then oxidized to the final 1,2-diketone product. The driving force for the reaction is the formation of the stable benzotriazolyl anion.

The proposed mechanistic steps for the samarium(II) iodide-mediated synthesis are outlined in the table below:

StepDescriptionIntermediate/Product
1 Single-electron transfer from SmI₂ to the carbonyl groupKetyl radical anion
2 Dimerization of two ketyl radical anionsDi-anionic intermediate
3 Elimination of benzotriazolyl anionsEnediolate intermediate
4 Oxidation of the enediolateThis compound

These mechanistic investigations, while often inferred from studies of analogous systems, provide a rational basis for understanding the formation of this compound and for the development of new and improved synthetic strategies.

Spectroscopic and Structural Characterization of 1,2 Bis 4 Iodophenyl Ethane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,2-bis(4-iodophenyl)ethane-1,2-dione, ¹H and ¹³C NMR provide definitive information about its symmetric structure.

Due to the molecule's C₂ symmetry, the two 4-iodophenyl groups are chemically equivalent. Consequently, the ¹H NMR spectrum is simplified, showing signals for only one set of aromatic protons. The para-substituted pattern on the benzene (B151609) rings gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

The protons ortho to the carbonyl group (H-2, H-6, H-2', H-6') are expected to resonate downfield because of the electron-withdrawing nature of the carbonyl. The protons ortho to the iodine atom (H-3, H-5, H-3', H-5') will appear at a slightly different chemical shift. The mutual spin-spin coupling between these adjacent protons results in a doublet-like appearance for each signal.

Table 1: Expected ¹H NMR Spectral Data for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Ar-H (ortho to C=O)~7.8 - 8.0Doublet (d)~8-9
Ar-H (ortho to I)~7.6 - 7.8Doublet (d)~8-9

The symmetry of the molecule also simplifies its ¹³C NMR spectrum. Four distinct signals are anticipated for the carbon framework in the broadband-decoupled spectrum.

The carbonyl carbons are typically found in the most downfield region of the spectrum, often around 190 ppm for α-diketones. The four aromatic carbons give rise to three signals: the carbon atom directly bonded to the iodine (C-I), the carbon atoms adjacent to the carbonyl group (C-ortho), the carbon atoms adjacent to the iodine (C-meta), and the ipso-carbon attached to the carbonyl group. Due to symmetry, only four unique carbon signals are expected for the entire molecule.

Table 2: Expected ¹³C NMR Spectral Data for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~190-195
Aromatic (C-ipso, attached to C=O)~130-135
Aromatic (CH, ortho to C=O)~130-132
Aromatic (CH, meta to C=O)~138-140
Aromatic (C-I)~100-105

While one-dimensional NMR is often sufficient for a structural confirmation of this symmetric molecule, two-dimensional (2D) NMR techniques can provide unambiguous assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak connecting the two aromatic doublets, confirming their scalar coupling and proving their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the aromatic protons ortho to the carbonyl group and the carbonyl carbon itself, confirming the connection of the phenyl ring to the dione (B5365651) linker.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Carbonyl and Aromatic Groups

Carbonyl Group (C=O): The most prominent feature in the IR spectrum is the intense stretching vibration (ν) of the two carbonyl groups. For α-diketones like this, the C=O stretch typically appears in the region of 1660-1680 cm⁻¹. The coupling between the two carbonyls can sometimes lead to symmetric and asymmetric stretching modes, which may result in a single, broadened peak or two closely spaced peaks.

Aromatic Groups: The spectra will also display characteristic bands for the para-disubstituted benzene rings. These include C=C stretching vibrations within the ring (typically 1600-1450 cm⁻¹) and C-H out-of-plane bending vibrations (~800-850 cm⁻¹), which are indicative of the 1,4-substitution pattern. The C-I stretching vibration is expected at lower wavenumbers, typically in the far-infrared region.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the molecule's fragmentation pathways.

For this compound (C₁₄H₈I₂O₂), the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight of approximately 462. bldpharm.com The most characteristic fragmentation pattern for benzil-type molecules is the cleavage of the central C-C single bond connecting the two carbonyl groups. This would result in the formation of a highly stable 4-iodobenzoyl cation [C₇H₄IO]⁺.

Table 3: Predicted Mass Spectrometry Data
m/z ValueAssignmentNotes
~462[C₁₄H₈I₂O₂]⁺Molecular Ion [M]⁺
~231[C₇H₄IO]⁺4-iodobenzoyl cation, from cleavage of the central C-C bond

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

While specific crystallographic data for this compound is not available in the provided search results, the solid-state architecture can be inferred from studies on analogous benzil (B1666583) derivatives. X-ray crystallography would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystal lattice.

Key structural features expected for this molecule include:

Dicarbonyl Conformation: The two C=O groups are unlikely to be coplanar due to dipole-dipole repulsion. A twisted, or skew, conformation is expected, with an O=C-C=O torsion angle significantly different from 0° or 180°.

Single Crystal X-ray Diffraction Analysis

The central dicarbonyl unit is expected to adopt an s-trans conformation, a feature observed in similar structures to minimize dipole-dipole repulsions between the carbonyl groups. nih.gov This conformation would be characterized by an O=C-C=O torsion angle significantly deviating from planarity. The bond length of the central C-C bond connecting the two carbonyl carbons is predicted to be longer than a typical Csp²-Csp² single bond, a consequence of relieving steric strain and unfavorable electrostatic interactions. nih.gov The 4-iodophenyl rings are likely to be twisted out of the plane of the dicarbonyl unit.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

Parameter Predicted Value/Characteristic
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Conformation s-trans dicarbonyl unit
Key Bond Length (C-C) > 1.50 Å

Note: This data is predictive and based on the analysis of structurally similar compounds.

Intermolecular Interactions and Supramolecular Assembly in the Crystalline State

The crystalline architecture of this compound is expected to be governed by a combination of weak intermolecular forces, with halogen bonding playing a prominent role. The presence of iodine atoms on the phenyl rings introduces the potential for significant I···I or I···O interactions, which are known to be strong directional forces in crystal engineering. researchgate.net These halogen bonds would likely direct the self-assembly of the molecules into well-defined supramolecular structures, such as layers or chains. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The electronic absorption properties of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to various electronic transitions within the molecule.

The primary electronic transitions anticipated are π → π* and n → π* transitions. The π → π* transitions, typically occurring at shorter wavelengths (higher energy), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the iodophenyl and carbonyl groups. The n → π* transitions, which are generally weaker and occur at longer wavelengths (lower energy), involve the excitation of non-bonding electrons from the oxygen atoms of the carbonyl groups to the antibonding π* orbitals.

The conjugation between the 4-iodophenyl rings and the α-dicarbonyl moiety is expected to cause a bathochromic (red) shift in the absorption maxima compared to non-conjugated systems. The heavy iodine atom may also influence the electronic transitions through spin-orbit coupling effects.

Table 2: Predicted UV-Vis Absorption Data for this compound

Wavelength (λmax) Molar Absorptivity (ε) Assigned Electronic Transition
~260-280 nm High π → π*

Note: This data is predictive and based on the analysis of structurally similar aromatic α-diketones.

Computational and Theoretical Investigations of 1,2 Bis 4 Iodophenyl Ethane 1,2 Dione and Its Derivatives

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-bis(4-iodophenyl)ethane-1,2-dione at the atomic level. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic landscape and are instrumental in predicting its spectroscopic characteristics and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For aromatic α-diketones like benzil (B1666583), the parent compound of this compound, DFT calculations have been employed to determine the most stable conformers and analyze their electronic states. Studies on substituted benzils show that the nature and position of substituents significantly affect the electronic properties. d-nb.info For instance, the introduction of iodine atoms at the para positions of the phenyl rings in this compound is expected to influence the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. In the case of benzil, the HOMO-LUMO gap has been calculated to be approximately 2.919 eV, indicating a soft nature for the molecule. researchgate.net The distribution of these frontier orbitals is also revealing; typically, in such diaryl diketones, the HOMO and LUMO are delocalized over the π-system of the aromatic rings and the dicarbonyl bridge. The iodine substituents, being electron-withdrawing, would likely lower the energy of both the HOMO and LUMO, potentially altering the reactivity and photophysical properties compared to unsubstituted benzil.

Table 1: Calculated Electronic Properties of Benzil (as a proxy for this compound)
ParameterCalculated ValueSignificance
HOMO-LUMO Energy Gap2.919 eVIndicates chemical reactivity and kinetic stability
Most Stable Conformercis-skewDetermines the ground-state geometry and properties

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the characterization of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound can be achieved with a high degree of accuracy using DFT methods.

For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly used. mdpi.com The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. github.ioresearchgate.net

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. This is done by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule, and their intensities can also be calculated. substack.com For this compound, characteristic IR peaks would be expected for the carbonyl (C=O) stretching and the C-I stretching modes. Comparing the predicted spectra with experimental data can help confirm the structure of the compound.

Table 2: Predicted Spectroscopic Data for Aromatic Diketones
Spectroscopic TechniquePredicted ParameterComputational MethodKey Information Provided
NMRChemical ShiftsDFT (GIAO)Structural elucidation and confirmation
IRVibrational FrequenciesDFTIdentification of functional groups and bonding

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape and dynamics of this compound.

The flexibility of the central ethane-1,2-dione linker allows for rotation of the two 4-iodophenyl groups relative to each other. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformations and the barriers between them. This is crucial for understanding how the molecule behaves in different environments, such as in solution or when interacting with a biological target. The simulations can also reveal the frequencies of conformational changes and the correlations between different molecular motions. nih.gov

Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often calculated from MD trajectories to assess the stability and flexibility of the molecule. mdpi.commdpi.com For this compound, MD simulations could be used to study how the bulky iodine atoms influence the preferred dihedral angle between the two phenyl rings and how this conformation changes over time.

Reaction Mechanism Modeling and Transition State Analysis of its Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For transformations involving this compound, reaction mechanism modeling can be used to identify the most likely reaction pathways, intermediates, and transition states.

For example, the benzoin condensation, a classic reaction involving the related compound benzil, has been studied extensively using theoretical methods. nih.govresearchgate.net These studies have used DFT to calculate the energies of reactants, products, intermediates, and transition states along the proposed reaction coordinate. By identifying the transition state with the lowest activation energy, the rate-determining step of the reaction can be determined. nih.gov

Similar computational approaches could be applied to study the reactions of this compound, such as its reduction to the corresponding diol or its use in the synthesis of heterocyclic compounds. This would provide a deeper understanding of the reaction's thermodynamics and kinetics, and could help in optimizing reaction conditions.

Homology Modeling and Molecular Docking Studies with Related Biological Targets for Derivatives

Derivatives of this compound may have interesting biological activities, and computational methods like homology modeling and molecular docking are key to exploring these possibilities. When the crystal structure of a biological target is not available, homology modeling can be used to build a 3D model of the protein based on the known structure of a related protein.

Molecular docking is then used to predict the preferred binding mode of a ligand (in this case, a derivative of this compound) to the active site of the target protein. nih.govekb.eg The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on their predicted binding affinity. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that are important for binding. mdpi.com

For example, diaryl diketone derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2). semanticscholar.org Molecular docking studies could be used to design novel derivatives of this compound with improved binding affinity and selectivity for a particular biological target.

Table 3: Application of Molecular Docking in Drug Design
StepDescriptionOutcome
Target IdentificationSelection of a biologically relevant protein target.A 3D structure of the target protein (from PDB or homology modeling).
Ligand PreparationGeneration of a 3D structure of the diketone derivative.An energy-minimized ligand structure.
Docking SimulationPrediction of the binding pose of the ligand in the protein's active site.A set of docked poses ranked by binding affinity.
Analysis of InteractionsIdentification of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).Insights into the molecular basis of binding and guidance for lead optimization.

In Silico Design Principles for Novel Diketone-Based Scaffolds

The insights gained from the computational studies described above can be integrated into a rational design strategy for novel scaffolds based on the 1,2-diaryl-1,2-diketone motif. In silico design principles allow for the virtual screening of large compound libraries and the de novo design of molecules with desired properties.

By understanding the structure-activity relationships (SAR) derived from computational and experimental data, new derivatives can be designed with improved potency, selectivity, and pharmacokinetic profiles. For example, if molecular docking studies reveal that a particular region of the binding pocket is unoccupied, new functional groups can be added to the diketone scaffold to fill this space and form additional favorable interactions. nih.gov

Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds. nih.gov This allows for the early identification of potentially problematic candidates, saving time and resources in the drug discovery process. The ultimate goal of in silico design is to create a feedback loop where computational predictions guide the synthesis and testing of new compounds, and the experimental results are then used to refine the computational models. mdpi.com

Derivatization Chemistry and Synthetic Transformations Involving 1,2 Bis 4 Iodophenyl Ethane 1,2 Dione

Formation of 1,2,4-Triazine (B1199460) Derivatives as Key Intermediates for Biological Ligands

The 1,2,4-triazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The reaction of 1,2-dicarbonyl compounds with hydrazine-based reagents is a classical and efficient method for the synthesis of this heterocyclic system.

Condensation Reactions with Hydrazine Derivatives

The synthesis of 5,6-bis(4-iodophenyl)-1,2,4-triazine derivatives commences with the cyclocondensation of 1,2-bis(4-iodophenyl)ethane-1,2-dione with various hydrazine derivatives. This reaction typically proceeds by the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the stable 1,2,4-triazine ring. A variety of substituted hydrazines, such as aminoguanidine and thiosemicarbazide, can be employed to introduce different functional groups at the 3-position of the triazine ring, providing a handle for further synthetic modifications or for tuning the biological properties of the final molecule.

For instance, the reaction with aminoguanidine bicarbonate leads to the formation of 3-amino-5,6-bis(4-iodophenyl)-1,2,4-triazine, while the use of thiosemicarbazide yields the corresponding 3-thioxo-2,3-dihydro-1,2,4-triazine derivative. These reactions are foundational for creating a library of compounds with potential therapeutic applications.

Exploration of Reaction Conditions and Yield Optimization

The efficiency of the cyclocondensation reaction is influenced by several factors, including the solvent, temperature, and the presence of a catalyst. Typically, these reactions are carried out in protic solvents like ethanol or acetic acid, often under reflux conditions to drive the reaction to completion. The use of an acid catalyst can facilitate the dehydration step, leading to higher yields of the desired 1,2,4-triazine.

Optimization of these conditions is crucial for maximizing the yield and purity of the triazine products. This involves a systematic study of different solvents, catalysts, reaction times, and temperatures to identify the most effective protocol. The choice of the hydrazine derivative also plays a significant role, as its reactivity will dictate the necessary reaction parameters.

Cross-Coupling Reactions at the Aromatic Halogen Sites

The presence of iodine atoms on the phenyl rings of the 1,2,4-triazine derivatives provides reactive sites for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents and the construction of extended conjugated systems.

Sonogashira Coupling for Conjugated Alkyne Systems

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The 5,6-bis(4-iodophenyl)-1,2,4-triazine derivatives are excellent substrates for this transformation, allowing for the introduction of various alkyne moieties.

This reaction opens up pathways to synthesize molecules with extended π-systems, which are of interest in materials science and as fluorescent probes. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Table 1: Representative Sonogashira Coupling Reaction

EntryAryl IodideAlkyneCatalystBaseSolventProduct
15,6-bis(4-iodophenyl)-3-R-1,2,4-triazinePhenylacetylenePd(PPh₃)₂Cl₂/CuITriethylamineTHF/DMF5,6-bis(4-(phenylethynyl)phenyl)-3-R-1,2,4-triazine

Note: This table represents a general transformation. Specific yields and reaction conditions would be dependent on the nature of the 'R' group and the specific alkyne used.

Heck Reaction for Styrylphenyl Derivatives

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is particularly useful for the synthesis of styryl derivatives from the 5,6-bis(4-iodophenyl)-1,2,4-triazine core. The reaction typically employs a palladium catalyst, a base, and is often carried out at elevated temperatures. wikipedia.org

The products of the Heck reaction, styrylphenyl-substituted 1,2,4-triazines, are valuable compounds with potential applications in various fields, including as building blocks for more complex molecules. The stereochemistry of the newly formed double bond is often predominantly trans. organic-chemistry.org

Table 2: Representative Heck Reaction

EntryAryl IodideAlkeneCatalystBaseSolventProduct
15,6-bis(4-iodophenyl)-3-R-1,2,4-triazineStyrenePd(OAc)₂TriethylamineDMF5,6-bis(4-styrylphenyl)-3-R-1,2,4-triazine

Note: This table represents a general transformation. Specific yields and reaction conditions would be dependent on the nature of the 'R' group and the specific alkene used.

Suzuki-Miyaura Coupling for Arylated Products

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide. tcichemicals.comresearchgate.net This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. tcichemicals.com For the 5,6-bis(4-iodophenyl)-1,2,4-triazine derivatives, the Suzuki-Miyaura coupling provides a straightforward route to biaryl and heteroaryl-aryl structures.

By coupling with various aryl or heteroaryl boronic acids, a diverse library of substituted 1,2,4-triazines can be synthesized. These products are of significant interest in the development of new pharmaceuticals and functional materials.

Table 3: Representative Suzuki-Miyaura Coupling Reaction

EntryAryl IodideBoronic AcidCatalystBaseSolventProduct
15,6-bis(4-iodophenyl)-3-R-1,2,4-triazinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water5,6-bis(4-biphenyl)-3-R-1,2,4-triazine

Note: This table represents a general transformation. Specific yields and reaction conditions would be dependent on the nature of the 'R' group and the specific boronic acid used.

Buchwald-Hartwig Amination for Amino-Substituted Derivatives

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. libretexts.orgwikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl halides, including the aryl iodide functionalities present in this compound. wikipedia.org The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org

The general mechanism proceeds via the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org For a substrate like this compound, a double amination can be achieved to synthesize novel bis(aminoaryl) derivatives. The choice of catalyst system is crucial for achieving high yields. Systems often employ palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with sterically hindered phosphine ligands such as XPhos or BrettPhos. nih.govrug.nl Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required to facilitate the deprotonation of the amine-palladium complex. ua.edu While aryl iodides are highly reactive electrophiles, their use can sometimes lead to the formation of unreactive palladium iodide dimers; this can often be mitigated by the choice of solvent, with dioxane being a common medium. libretexts.orgrug.nl

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Iodides
ParameterDescriptionCommon ExamplesReference
Palladium SourceProvides the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃ nih.gov
LigandStabilizes the palladium center and facilitates key reaction steps.XPhos, SPhos, BrettPhos, BINAP, DPPF wikipedia.orgrug.nl
BaseRequired for the deprotonation step of the catalytic cycle.NaOtBu, KOtBu, Cs₂CO₃ nih.govrsc.org
SolventAffects solubility and catalyst stability.Toluene, Dioxane, THF libretexts.orgrsc.org
TemperatureTypically requires heating to drive the reaction.80-110 °C rsc.org

Preparation of Metal-Diketone Complexes and Coordination Compounds

The α-diketone moiety of this compound serves as a versatile building block for coordination chemistry, capable of forming complexes through direct coordination or after transformation into related ligands.

Synthesis of Dithiolene Complexes

Metal dithiolene complexes are a class of coordination compounds known for their interesting electronic and structural properties. wikipedia.org A powerful method for synthesizing these complexes from α-diketones like this compound involves a two-step process. mdpi.com First, the α-diketone is treated with a sulfurating agent, typically phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to convert the carbonyl groups (C=O) into thiocarbonyls (C=S). mdpi.comtandfonline.com

The resulting 1,2-dithione intermediate is then reacted in situ with a metal salt, such as nickel(II) chloride or palladium(II) chloride, to form the stable neutral metal bis(dithiolene) complex. mdpi.comtandfonline.com This synthetic route is widely applicable to various benzil (B1666583) derivatives for preparing neutral nickel, palladium, and platinum dithiolene complexes. mdpi.comnih.gov

Investigation of Metal-Ligand Interactions and Coordination Geometries

The α-diketone structure in this compound can function as a bidentate chelating ligand, coordinating to a metal ion through the lone pairs of its two oxygen atoms. alfa-chemistry.com The formation of stable chelate complexes is a well-known feature of α- and β-diketone ligands. alfa-chemistry.comresearchgate.net

Furthermore, the diketone can be readily condensed with various amines to form Schiff base ligands with enhanced coordination capabilities. ajgreenchem.comajgreenchem.com For example, reaction with 1,2-diamines yields tetradentate Schiff bases that can form stable complexes with a variety of transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). ias.ac.in The resulting coordination geometry around the central metal ion is determined by the metal's preferred coordination number and the steric and electronic properties of the ligand. Common geometries observed in such complexes include square planar and octahedral. ias.ac.inajol.info The precise nature of the metal-ligand bonding, bond lengths, and coordination angles are typically elucidated using single-crystal X-ray diffraction, alongside spectroscopic methods like IR, UV-Vis, and NMR. ias.ac.inresearchgate.net

Table 2: Coordination Behavior of α-Diketone-Derived Ligands
Ligand TypeCoordination ModeTypical Metal IonsCommon GeometriesReference
α-Diketone (neutral)Bidentate (O, O)Lanthanides, Transition MetalsOctahedral, Distorted Geometries alfa-chemistry.comnih.gov
Schiff Base (from 1,2-diamine)Tetradentate (N, N, O, O)Ni(II), Cu(II), Co(II), Zn(II)Square Planar, Octahedral ajgreenchem.comias.ac.in
Dithiolene (from diketone)Bidentate (S, S)Ni(II), Pd(II), Pt(II), Mo(VI)Square Planar, Trigonal Prismatic wikipedia.orgmdpi.com

Reactivity of the α-Diketone Moiety in Organic Synthesis

The adjacent carbonyl groups in the α-diketone (or benzil) moiety confer unique reactivity, making it a valuable synthon for a range of organic transformations.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atoms of the carbonyl groups in this compound are susceptible to attack by nucleophiles. A synthetically important class of reactions is the condensation with 1,2-dinucleophiles to form heterocyclic systems. The most classic example is the reaction with aromatic 1,2-diamines, such as o-phenylenediamine, to produce highly substituted quinoxalines. nih.govchim.it This condensation reaction is often catalyzed by acids or various catalysts and can proceed under mild conditions, sometimes even at room temperature. nih.govnih.gov For instance, 2,3-bis(4-ethoxyphenyl)quinoxaline was successfully prepared via the condensation of 1,2-bis(4-ethoxyphenyl)ethane-1,2-dione and 1,2-diaminobenzene. nih.gov Similarly, reactions with other nucleophiles like hydrazines can be used to generate different heterocyclic cores.

Oxidative and Reductive Transformations of the Carbonyl Groups

Oxidative Transformation: A characteristic reaction of 1,2-diketones is the benzilic acid rearrangement . wikipedia.orgchemistnotes.com When treated with a strong base, such as potassium hydroxide, this compound is expected to undergo this 1,2-rearrangement. The mechanism involves the nucleophilic attack of a hydroxide ion on one carbonyl carbon, followed by the migration of the adjacent 4-iodophenyl group to the neighboring carbonyl carbon. uomustansiriyah.edu.iq This concerted step results in the formation of an α-hydroxy carboxylate salt, which upon acidic workup, yields the corresponding α-hydroxy carboxylic acid (a benzilic acid derivative). uomustansiriyah.edu.iqrsc.org This reaction represents a formal intramolecular oxidation-reduction process. wikipedia.org

Reductive Transformation: The dicarbonyl moiety can be readily reduced using various reducing agents. Standard hydride reagents like sodium borohydride (NaBH₄) are commonly used for the reduction of ketones to alcohols. wikipedia.org For an α-diketone, the reaction typically proceeds to completion, reducing both carbonyl groups to afford the corresponding 1,2-diol, in this case, 1,2-bis(4-iodophenyl)ethane-1,2-diol. Depending on the reaction conditions and the steric environment, it may be possible to selectively reduce one carbonyl group to yield the α-hydroxy ketone intermediate. bham.ac.uk Catalytic hydrogenation is another effective method for this transformation. wikipedia.org

Table 3: Summary of Oxidative and Reductive Transformations
TransformationReagent(s)Product TypeReference
Oxidation (Rearrangement)1. KOH or other strong base 2. H₃O⁺α-Hydroxy Carboxylic Acid (Benzilic Acid) wikipedia.orgchemistnotes.com
ReductionNaBH₄ or LiAlH₄1,2-Diol (Hydrobenzoin) wikipedia.org
ReductionH₂ / Metal Catalyst (e.g., Pd, Pt, Ni)1,2-Diol (Hydrobenzoin) wikipedia.org

Advanced Applications and Materials Science Perspectives of 1,2 Bis 4 Iodophenyl Ethane 1,2 Dione Derivatives

Role as Precursors in Transition-Metal Charge-Transport Materials

There is currently a lack of specific studies detailing the use of 1,2-Bis(4-iodophenyl)ethane-1,2-dione as a precursor for the synthesis of transition-metal charge-transport materials. The diketone functionality and the presence of iodo-phenyl groups suggest its potential as a ligand for forming metal complexes. The iodine atoms could serve as reactive sites for further functionalization or polymerization. However, without experimental data, its efficacy in creating materials with efficient charge-transport pathways remains undetermined.

Synthesis of Electron-Transport Layers in Organic Electronics

No specific synthetic routes or methodologies have been reported that utilize this compound for the creation of electron-transport layers (ETLs) in organic electronic devices. The design of ETL materials often focuses on achieving high electron mobility, appropriate energy levels for efficient charge injection, and good thermal and morphological stability. While the core structure of the compound might be adaptable for such purposes, research has not yet been published to confirm its suitability.

Integration into Organic Electronic Devices

The successful integration of any new material into organic electronic devices requires a comprehensive understanding of its electronic properties, film-forming capabilities, and compatibility with other device components. For this compound, this information is not currently available in the scientific literature.

Organic Light-Emitting Diodes (OLEDs)

There are no reports of this compound or its derivatives being used as a host, emitter, or charge-transport material in OLEDs. Therefore, data on its impact on device efficiency, color purity, and operational lifetime is non-existent.

Organic Photovoltaics (OPVs)

Similarly, the application of this compound in the active layer of organic solar cells, either as a donor or an acceptor material, has not been documented. Key performance parameters for OPV materials, such as light absorption characteristics, energy levels, and charge carrier mobilities, have not been reported for this compound.

Organic Field-Effect Transistors (OFETs)

The potential of this compound as the active semiconductor in OFETs is yet to be explored. Research in this area would involve fabricating transistor devices and measuring key metrics like field-effect mobility, on/off ratio, and threshold voltage, none of which have been published to date.

Development of Functional Materials with Tunable Optical Properties

The unique molecular architecture of this compound, which combines a benzil (B1666583) core with heavy iodine atoms, provides a compelling platform for the development of functional materials with tunable optical properties. The interplay between the α-diketone group and the iodinated phenyl rings governs the electronic transitions and subsequent photophysical behavior, opening avenues for applications in advanced optical systems.

Design of Fluorescent and Phosphorescent Materials

The luminescence properties of benzil (1,2-diphenylethane-1,2-dione) and its derivatives have been the subject of extensive research. nih.gov Typically, these compounds can exhibit both fluorescence and phosphorescence, depending on their molecular structure and environment. nih.govresearchgate.net The introduction of iodine atoms onto the phenyl rings of the benzil scaffold, as in this compound, is expected to have a profound impact on its luminescent behavior due to the "heavy-atom effect." libretexts.org

The heavy-atom effect describes how the presence of atoms with high atomic numbers (like iodine) enhances the rate of intersystem crossing (ISC), a process where an excited molecule transitions from a singlet state (S₁) to a triplet state (T₁). libretexts.org This enhanced spin-orbit coupling facilitates the otherwise spin-forbidden transition. Consequently, for this compound, fluorescence (emission from S₁) is expected to be significantly quenched, while phosphorescence (emission from T₁) would be promoted. This makes such derivatives promising candidates for materials where strong phosphorescence is desired.

Studies on substituted benzils have shown that both fluorescence and phosphorescence are observable, typically with fluorescence appearing around 500 nm and phosphorescence at longer wavelengths, around 560 nm. nih.gov While specific data for the 4-iodo derivative is not extensively reported, the principles observed in other halogenated aromatics support this hypothesis. For instance, the influence of halogen substitution is known to decrease fluorescence intensity as the atomic mass of the halogen increases. libretexts.org This suggests that this compound would be a weaker fluorescer but a potentially efficient phosphorescer compared to its non-iodinated or lighter halogen-substituted counterparts.

Table 1: Expected Influence of Phenyl Ring Substituents on the Luminescence of Benzil Derivatives
Substituent (at 4,4' positions)Expected Primary EmissionUnderlying MechanismPotential Application
-H (Benzil)Fluorescence & PhosphorescenceStandard photophysics with moderate intersystem crossing. researchgate.netGeneral luminescent probes
-F, -ClFluorescence & PhosphorescenceMild heavy-atom effect; fluorescence is still significant.Fluorescent materials
-BrWeak Fluorescence, Stronger PhosphorescenceModerate heavy-atom effect enhances intersystem crossing. nih.govOxygen sensors, phosphorescent emitters
-I (Iodobenzil)Very Weak/No Fluorescence, Strong PhosphorescenceStrong heavy-atom effect strongly promotes intersystem crossing. libretexts.orgRoom-temperature phosphorescent materials, triplet sensitizers

Exploration of Non-linear Optical Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is crucial for applications in optical communications, data storage, and frequency conversion. jhuapl.edu Organic molecules can be engineered to possess significant NLO properties, often by creating charge-asymmetric (dipolar) or symmetric (quadrupolar or octupolar) structures with extended π-conjugation. mdpi.com

Application in Supramolecular Assembly and Self-Assembled Systems for Advanced Architectures

The most significant potential of this compound in materials science likely lies in its application as a building block for supramolecular assembly. The two iodophenyl groups are ideal for forming strong, directional, and reliable non-covalent interactions known as halogen bonds (XB). acs.org

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the XB donor, in this case, iodine) and a Lewis base (the XB acceptor, such as a nitrogen, oxygen, or sulfur atom). acs.org The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F), making iodine-based building blocks particularly effective for constructing robust supramolecular architectures. acs.orgnih.gov

In this compound, the two iodine atoms are positioned at opposite ends of the molecule, making it a ditopic or linear halogen-bond donor. This geometry is highly conducive to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks when co-crystallized with complementary halogen-bond acceptors (e.g., diamines, dipyridyls). The carbonyl oxygen atoms within the benzil core could also act as hydrogen-bond or weak halogen-bond acceptors, further guiding the assembly process.

The directional nature of halogen bonds allows for a high degree of predictability and control in crystal engineering, a field focused on designing solids with desired properties. researchgate.net By carefully selecting the halogen-bond acceptor, it is possible to program the self-assembly process to create materials with specific topologies and functionalities, such as porous frameworks for gas storage or channels for molecular transport. Studies on other iodinated molecules have demonstrated their power in assembling complex structures like supramolecular triangles and double helices through C-I···N halogen bonds. nih.gov This highlights the potential of this compound as a versatile component for creating advanced, ordered materials. nih.gov

Table 2: Potential Supramolecular Synthons Involving this compound
Interaction TypeDonor GroupAcceptor GroupResulting Structure
Halogen BondC-I (Iodophenyl)N (e.g., Pyridine), O (e.g., Carbonyl)Linear chains, 2D sheets, 3D networks researchgate.netresearchgate.net
Hydrogen BondC-H (Aromatic)O=C (Dione)Stabilization of crystal packing nih.gov
π–π StackingIodophenyl RingIodophenyl RingParallel packing of aromatic systems nih.gov

Utilization in Sensor Technologies and Chemosensors for Specific Analytes

Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a detectable change, often optical (colorimetric or fluorescent). nanobioletters.com Derivatives of benzil and other aromatic dicarbonyls have been explored as platforms for chemosensors. The core strategy involves modifying the benzil structure with specific receptor units that can selectively bind to a target analyte. This binding event then perturbs the electronic structure of the molecule, leading to a change in its absorption or emission properties.

For instance, benzil bis-hydrazone derivatives have been successfully employed as "turn-on" fluorescent sensors for the highly sensitive and selective detection of Zn(II) ions. researchgate.net The dicarbonyl core of this compound provides a convenient scaffold that can be chemically modified, for example, by condensation reactions with amines or hydrazines, to introduce analyte-binding sites.

The iodophenyl groups themselves could also play a role in sensing. While not a primary binding site for common cations, the iodine atom can interact with certain anions or other species. More importantly, the electronic properties of the entire molecule, which dictate its optical response, are influenced by the electron-withdrawing nature of the iodine atoms. Functionalization of this core structure could lead to sensors for a variety of analytes. For example, incorporating nitrogen- or sulfur-containing moieties could create sensors for heavy metal ions like Cu²⁺, Fe³⁺, or Hg²⁺, which often trigger a colorimetric or fluorescent response upon coordination. researchgate.netrsc.orgmdpi.com The development of polythiophene derivatives for iodide-specific detection demonstrates that functionalized aromatic systems can be tailored for sensing specific species. researchgate.net

Structure Property Relationships and Rational Design Principles for Functional Materials from 1,2 Bis 4 Iodophenyl Ethane 1,2 Dione

Influence of Halogenation on Electronic and Steric Properties of the Diketone Core

The introduction of iodine atoms onto the benzil (B1666583) framework profoundly influences the electronic and steric landscape of the diketone core. Halogens, particularly iodine, are known to exert a dual electronic effect: they are inductively electron-withdrawing due to their high electronegativity, and they can be π-donating through their lone pairs. In the case of 1,2-bis(4-iodophenyl)ethane-1,2-dione, the strong electron-withdrawing inductive effect of the iodine atoms is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can have a significant impact on the material's charge transport properties and its behavior in electronic devices.

Furthermore, the large atomic radius of iodine introduces considerable steric bulk at the periphery of the molecule. This steric hindrance can influence the conformation of the molecule, particularly the dihedral angle between the two phenyl rings and the planarity of the dicarbonyl bridge. In analogous fluorinated benzil derivatives, the dicarbonyl unit adopts an s-trans conformation, and the dihedral angle between the aromatic rings is significant. nih.gov This deviation from planarity can affect the extent of π-conjugation across the molecule, thereby influencing its electronic and optical properties.

A key aspect of iodine substitution is its ability to participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic region on an adjacent molecule. ethz.chacs.org In the solid state, these directional interactions can play a crucial role in dictating the crystal packing and supramolecular architecture. nih.gov The strength and directionality of iodine-mediated halogen bonds can be exploited to control the intermolecular arrangement of molecules, which in turn governs the bulk material properties such as charge mobility and luminescence.

Table 1: Comparison of Halogen Properties and Their Potential Effects on the Diketone Core

HalogenElectronegativity (Pauling Scale)van der Waals Radius (Å)Polarizability (ų)Key Influences on Diketone Core
Fluorine3.981.470.56Strong inductive effect, weak π-donation, smaller steric hindrance.
Chlorine3.161.752.18Moderate inductive effect and steric bulk.
Bromine2.961.853.05Significant inductive effect and steric hindrance, capable of halogen bonding.
Iodine2.661.984.7Strongest polarizability, significant steric bulk, strong halogen bonding potential, heavy atom effect.

Impact of Conjugation Pathways on Optoelectronic Properties and Material Performance

The optoelectronic properties of organic materials are intrinsically linked to the extent and nature of their π-conjugated systems. In this compound, the conjugation pathway extends across the two iodophenyl rings and through the dicarbonyl ethane (B1197151) bridge. The efficiency of this conjugation is highly dependent on the molecular geometry. As mentioned, steric hindrance from the iodine atoms can lead to a twisted conformation, which may disrupt the continuous overlap of p-orbitals and consequently affect the electronic communication between the two halves of the molecule.

The dicarbonyl bridge itself introduces a unique electronic feature. The carbonyl groups are electron-withdrawing and can act as acceptor units within the conjugated system. This can lead to intramolecular charge transfer (ICT) character in the excited states, which is a desirable property for many optoelectronic applications, including nonlinear optics and organic light-emitting diodes (OLEDs). The nature and energy of these ICT states can be tuned by modifying the electronic properties of the aromatic rings.

The presence of the heavy iodine atoms can also introduce a significant "heavy atom effect," which can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state. rsc.org This property is particularly relevant for applications such as photodynamic therapy and phosphorescent OLEDs. The efficiency of singlet oxygen generation, a key process in photodynamic therapy, is often correlated with the presence of heavy atoms in the photosensitizer molecule.

Rational Design of Derivatives for Targeted Electronic and Optical Functionalities

The molecular scaffold of this compound provides a versatile platform for the rational design of derivatives with tailored functionalities. By strategically modifying the molecular structure, it is possible to fine-tune the electronic and optical properties to meet the demands of specific applications.

One approach is to vary the halogen substituent. Replacing iodine with other halogens such as bromine or chlorine would systematically alter the electronic and steric properties, allowing for a fine-tuning of the HOMO/LUMO energy levels and the strength of halogen bonding interactions. Introducing electron-donating or electron-withdrawing groups at other positions on the phenyl rings would provide another avenue to modulate the electronic structure and the intramolecular charge transfer characteristics.

For applications in nonlinear optics, the design of non-centrosymmetric molecules is crucial. This could be achieved by creating asymmetric derivatives of this compound, where one of the iodophenyl groups is replaced with a different aromatic moiety, or by introducing different substituents on the two phenyl rings. Such modifications would break the inversion symmetry and potentially lead to a large second-order nonlinear optical response.

Furthermore, extending the conjugation length by replacing the phenyl rings with larger polycyclic aromatic hydrocarbons, such as naphthyl or anthracenyl groups, is a well-established strategy to red-shift the absorption and emission spectra and to enhance the nonlinear optical properties. The combination of extended conjugation and the heavy atom effect from iodine could lead to materials with interesting photophysical properties in the near-infrared region.

Table 2: Design Strategies for Functional Derivatives of this compound

Design StrategyTargeted PropertyPotential Application
Varying Halogen (F, Cl, Br, I)Tune HOMO/LUMO levels, control halogen bondingOrganic field-effect transistors (OFETs), crystal engineering
Asymmetric SubstitutionInduce non-centrosymmetrySecond-order nonlinear optics (NLO)
Introduction of Donor/Acceptor GroupsModulate intramolecular charge transferOLEDs, sensors
Extension of π-ConjugationRed-shift absorption/emission, enhance NLO responseNear-infrared (NIR) emitters, third-order NLO materials
Introduction of Chiral MoietiesInduce chiroptical propertiesChiral sensors, circularly polarized luminescence

Predictive Models for Material Performance Based on Molecular Structure

In the rational design of functional materials, the ability to predict material performance based on molecular structure is of paramount importance. Computational chemistry and quantitative structure-property relationship (QSPR) models offer powerful tools to achieve this. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structures, as well as the optical absorption and emission spectra of this compound and its derivatives. These calculations can provide insights into the HOMO/LUMO energy levels, the nature of excited states, and the influence of substituents on these properties.

QSPR models aim to establish a mathematical relationship between the molecular structure and a specific property of interest. For optoelectronic materials, these properties can include the bandgap, charge carrier mobility, and nonlinear optical response. The models are built by correlating a set of calculated molecular descriptors with experimentally determined or high-level computationally derived properties for a series of related compounds.

For this compound and its derivatives, relevant molecular descriptors could include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, polarizability.

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum Chemical Descriptors: Atomic charges, bond orders, electrostatic potential.

By developing robust QSPR models, it becomes possible to screen a large number of virtual candidate molecules and identify those with the most promising properties for a given application, thereby accelerating the discovery and development of new functional materials based on the this compound scaffold.

Future Outlook and Emerging Research Opportunities for 1,2 Bis 4 Iodophenyl Ethane 1,2 Dione in Chemical Science

Sustainable Synthesis and Green Chemistry Innovations for Diketone Production

The future production of 1,2-bis(4-iodophenyl)ethane-1,2-dione and its derivatives will increasingly pivot towards green and sustainable methodologies. Traditional syntheses of aromatic α-diketones (benzils) often rely on the oxidation of benzoin precursors using stoichiometric, and often hazardous, reagents like nitric acid. nih.gov Modern approaches seek to minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Promising green innovations applicable to diketone production include:

Catalytic Aerobic Oxidation: The use of molecular oxygen or air as the terminal oxidant is a cornerstone of green chemistry. chemistryviews.org Heterogeneous catalysts, such as nanocrystalline magnesium oxide (nano-MgO), have demonstrated high efficiency and selectivity in the aerobic oxidation of benzoins to benzils. tandfonline.com Similarly, metal-Schiff base complexes (e.g., those of Manganese(II) or Cobalt(II)) can catalytically convert benzoins to benzils using clean oxidants like hydrogen peroxide or air. researchgate.netscispace.comresearchgate.net These methods offer the advantages of milder reaction conditions and the potential for catalyst recovery and reuse.

Energy-Efficient Methodologies: Microwave irradiation and ultrasound-assisted synthesis represent significant advancements in reducing reaction times and energy input. bohrium.com For instance, the synthesis of aromatic 1,2-diketones has been achieved in high yields and short reaction times using an iodine/SDS/water system under ultrasound irradiation. researchgate.net Microwave-assisted protocols using catalytic copper(II) acetate with a co-oxidant like ammonium nitrate also provide a rapid and efficient route. gordon.edu

Non-oxidative Pathways: An alternative green strategy involves avoiding oxidation altogether. Synthetic sequences that build the diketone core from non-oxygenated precursors, such as through the Horner–Wadsworth–Emmons reaction followed by organometallic additions and hydrolysis, can be beneficial for substrates with redox-sensitive functional groups. nih.gov

Table 1: Comparison of Green Synthesis Methods for Aromatic 1,2-Diketones
MethodologyCatalyst/Reagent SystemOxidantKey AdvantagesReference
Heterogeneous CatalysisNanocrystalline MgOAirHigh selectivity, reusable catalyst, milder conditions. tandfonline.com
Homogeneous CatalysisManganese(II) Schiff Base ComplexHydrogen Peroxide (H₂O₂)High efficiency, mild room temperature conditions. researchgate.net
Microwave-Assisted SynthesisCopper(II) Acetate (catalytic) / Ammonium NitrateAmmonium NitrateRapid reaction times (5-10 min), high yields. bohrium.comgordon.edu
Ultrasound-Assisted SynthesisMolecular Iodine / SDSIodine (acts as catalyst/reagent)Use of water as solvent, fast, clean reactions. researchgate.net
PhotocatalysisCeCl₃AirVisible-light driven, uses water as solvent. chemistryviews.org

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

The exploration of this compound's potential can be dramatically accelerated by moving from single-compound synthesis to the generation of diverse derivative libraries. High-throughput synthesis (HTS) and automated platforms are essential for this endeavor. Continuous flow chemistry, in particular, offers superior control over reaction parameters, enhanced safety, and scalability, making it ideal for library production. researchgate.netacs.org

Future research will likely focus on adapting continuous flow systems for the synthesis of derivatives of this compound. mpg.de Such a platform could involve:

Flow-based precursor synthesis: Efficiently producing the core diketone or its benzoin precursor in a continuous reactor.

Parallel derivatization: Splitting the product stream into multiple channels for parallel reactions. The iodine atoms are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the rapid introduction of a wide array of substituents.

Integrated purification: Incorporating in-line purification techniques, such as scavenger resins or liquid-liquid extraction, to streamline the workflow and yield purified compounds ready for screening. semanticscholar.orgresearchgate.net

This approach would enable the creation of large libraries of related diketones, which can then be rapidly screened for desired properties in materials science or biological activity, significantly shortening the discovery cycle. nih.gov

Integration with Artificial Intelligence and Machine Learning for Accelerated Material Discovery

Property Prediction: ML models, particularly graph-based neural networks, can be trained on existing chemical datasets to predict the physical, chemical, and electronic properties of novel molecules. research.google Researchers can design a virtual library of derivatives of this compound and use ML algorithms to rapidly predict properties such as light absorption/emission wavelengths, thermal stability, and electronic band gaps, which are crucial for applications in organic electronics. quantumzeitgeist.comscholasticahq.com This in silico screening process is thousands to millions of times faster than traditional quantum chemical calculations like Density Functional Theory (DFT). research.google

Generative Models: AI can be used to design entirely new molecular structures. worldbiomarketinsights.com By defining a set of desired properties, generative AI models can propose novel derivatives of the parent diketone that are optimized for a specific function, such as carbon capture or use in battery electrolytes. technologynetworks.comtechnologynetworks.com

Autonomous Discovery: The integration of AI with automated synthesis platforms can create closed-loop systems for autonomous material discovery. sciencedaily.com In such a system, an AI algorithm would propose new candidate molecules, a robotic system would synthesize them using high-throughput methods, and an automated characterization platform would measure their properties. The results would then be fed back to the AI to refine its next set of predictions, creating a cycle of continuous and accelerated discovery.

Exploration of Novel Catalytic Reactions and Cascade Transformations

The 1,2-dicarbonyl motif is a highly versatile functional group that serves as a linchpin for the synthesis of numerous complex molecules, particularly heterocycles. nih.gov Future research will undoubtedly explore new catalytic transformations of this compound to access novel molecular architectures.

A particularly promising area is the development of cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and stereochemical control. arkat-usa.org They represent a powerful strategy for rapidly building molecular complexity, aligning with the principles of green chemistry. researchgate.net

The diketone core of this compound is an ideal starting point for initiating such cascades. For example, condensation with bifunctional nucleophiles like 1,2-diamines is a classic method for forming quinoxalines. nih.gov Future work could expand this to more complex, one-pot, multi-component reactions that combine condensation with subsequent cyclizations, potentially catalyzed by transition metals or organocatalysts, to generate novel polycyclic and heterocyclic systems. nih.gov

Potential for Advanced Applications in Niche Areas of Organic Materials Science and Chemical Biology

The unique combination of a photoactive diketone core and heavy, reactive iodine atoms opens up numerous possibilities for advanced applications.

Organic Materials Science: Benzil (B1666583) and its derivatives are known to function as photoinitiators in polymer chemistry. wikipedia.org Upon UV irradiation, the diketone can be converted to a peroxide structure, which upon heating, generates free radicals capable of crosslinking polymer chains like polystyrene. nih.govnih.gov The presence of heavy iodine atoms in this compound could influence the photophysical properties (e.g., intersystem crossing rates), potentially leading to more efficient photoinitiators. Furthermore, the two iodo-phenyl groups serve as excellent points for creating novel polymers or metal-organic frameworks (MOFs) through cross-coupling chemistry.

Chemical Biology and Medicinal Chemistry: The benzil scaffold is a key structural unit in various bioactive molecules. chemicalbook.com Derivatives of this compound could be synthesized and screened for biological activity. Moreover, iodinated organic compounds have a long history of use as X-ray contrast agents in medical imaging due to the high electron density of iodine, which makes it opaque to X-rays. rsna.orgwikipedia.org Water-soluble derivatives of this compound could be explored for such applications. The iodine atoms also provide a site for potential radiolabeling (e.g., with ¹²³I, ¹²⁵I, or ¹³¹I) for applications in nuclear medicine imaging or targeted radiotherapy. bohrium.com

Q & A

Basic: What are the optimal synthetic routes for 1,2-Bis(4-iodophenyl)ethane-1,2-dione?

Methodological Answer:
The synthesis typically involves halogenation of precursor aryl groups. A plausible route includes:

  • Step 1: Start with 1,2-Bis(4-aminophenyl)ethane-1,2-dione. Diazotize the amino groups using NaNO₂/HCl at 0–5°C.
  • Step 2: Perform a Sandmeyer reaction with KI to replace diazonium groups with iodine.
  • Alternative Route: Ullmann coupling of 4-iodophenylboronic acid with ethane-1,2-dione derivatives under Cu(I) catalysis in DMF at 80–100°C .

Key Considerations:

  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).
  • Purify via column chromatography (silica gel, eluent: dichloromethane/methanol).

Advanced: How do iodine substituents influence the compound’s photophysical and electronic properties?

Methodological Answer:
The iodine atoms introduce a heavy atom effect , enhancing spin-orbit coupling and promoting intersystem crossing (ISC) to triplet states. This is critical for applications in:

  • Organic Electronics: Increased triplet yield improves efficiency in OLEDs.
  • Photocatalysis: Enhanced ISC supports redox-active excited states.

Experimental Validation:

  • UV-Vis Spectroscopy: Compare absorption spectra with non-iodinated analogs (e.g., 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione) to observe redshifted λmax due to iodine’s electron-withdrawing effect.
  • Phosphorescence Studies: Measure triplet-state lifetimes using time-resolved fluorescence spectroscopy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • <sup>1</sup>H/ <sup>13</sup>C NMR:
    • Iodine’s electronegativity deshields adjacent protons (e.g., aromatic protons near iodine appear downfield at δ 7.8–8.2 ppm).
    • Carbonyl carbons resonate at δ 190–200 ppm.
  • IR Spectroscopy: Strong C=O stretches at ~1700 cm⁻¹ confirm diketone structure.
  • X-ray Crystallography: Iodine’s high electron density enables precise structural determination via single-crystal diffraction (e.g., bond lengths, dihedral angles) .

Advanced: How does this compound facilitate supramolecular assembly in crystal engineering?

Methodological Answer:
Iodine participates in halogen bonding (I···O interactions) and π-π stacking, directing molecular packing.

  • X-ray Diffraction Analysis:
    • Measure I···O distances (typically 2.8–3.2 Å) and angles (~160–170°) to confirm halogen bonds.
    • Compare packing motifs with non-halogenated analogs (e.g., 1,2-Bis(4-methylphenoxy)ethane) to assess stability differences .
  • Applications: Stabilization of porous frameworks for gas storage or catalysis.

Basic: What are the solvent compatibility and stability considerations for this compound?

Methodological Answer:

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and halogenated solvents (CHCl₃, CCl₄). Insoluble in water.
  • Stability:
    • Light-sensitive due to iodine’s labile nature; store in amber vials under inert gas.
    • Decomposes above 200°C (DSC/TGA analysis recommended for thermal profiling) .

Advanced: Can this compound serve as a precursor for cross-coupling reactions in medicinal chemistry?

Methodological Answer:
Yes, the iodine atoms act as leaving groups in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Procedure: React with arylboronic acids (1.2 eq) using Pd(PPh3)4 (5 mol%) in THF/H2O (3:1) at 80°C.
  • Applications: Synthesize biaryl derivatives for drug discovery (e.g., kinase inhibitors).
  • Analytical Validation: Monitor deiodination via ICP-MS or <sup>127</sup>I NMR .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity: Potential iodine release requires fume hood use and PPE (gloves, goggles).
  • Waste Disposal: Treat with NaHSO3 to reduce iodine residues before disposal.
  • Regulatory Compliance: Follow OSHA guidelines for halogenated compound handling .

Advanced: How does iodine substitution affect the compound’s electrochemical behavior?

Methodological Answer:
Iodine’s electron-withdrawing nature lowers LUMO energy, enhancing reducibility:

  • Cyclic Voltammetry (CV):
    • Conduct in acetonitrile with 0.1 M TBAPF6 as electrolyte.
    • Observe reduction peaks at -1.2 to -1.5 V vs. Ag/AgCl, correlating with diketone and aryl iodide moieties.
  • Applications: Redox-active materials for batteries or electrocatalysis .

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